MMP Inhibitory Potency: (2S,4S) Diastereomer Outperforms (2S,4R) by 14- to 69-Fold Across Four MMP Subtypes
In a direct head-to-head comparison of proline-based MMP inhibitors evaluated under identical assay conditions, the (2S,4S)-configured 4-hydroxyproline derivative 20g was 14- to 69-fold more active against all four tested MMPs (MMP-2, MMP-8, MMP-9, MMP-13) compared to its (2S,4R)-diastereomer 16g [1]. The most pronounced differential was observed against MMP-8, where the (2S,4S) compound 20g achieved an IC₅₀ of 11 nM versus 392 nM for the (2S,4R) compound 16g — a 36-fold potency advantage [1]. This comparison isolates the stereochemical variable: both compounds share identical substituents and differ only in the C-4 hydroxyl orientation of the pyrrolidine scaffold.
| Evidence Dimension | MMP-8 inhibitory potency (IC₅₀, fluorometric assay with synthetic fluorogenic substrate) |
|---|---|
| Target Compound Data | IC₅₀ (MMP-8) = 11 nM (compound 20g, (2S,4S)-4-hydroxyproline scaffold) |
| Comparator Or Baseline | IC₅₀ (MMP-8) = 392 nM (compound 16g, (2S,4R)-4-hydroxyproline scaffold) |
| Quantified Difference | 36-fold greater potency for (2S,4S) vs (2S,4R); 14–69-fold across all four MMPs tested |
| Conditions | In vitro fluorometric MMP inhibition assay; recombinant human MMP-2, MMP-8, MMP-9, MMP-13; positive control CGS 27023A (compound 44) |
Why This Matters
This direct stereochemical comparison proves that the (2S,4S) configuration is not interchangeable with the common (2S,4R) isomer for MMP inhibitor programs; procurement of the wrong diastereomer will result in up to 69-fold loss in target potency.
- [1] Kalinin DV, Wagner S, Riemann B, et al. Novel Potent Proline-Based Metalloproteinase Inhibitors: Design, (Radio)Synthesis, and First In Vivo Evaluation as Radiotracers for Positron Emission Tomography. J Med Chem. 2016;59(20):9541-9559. Table 1, pp. 9547–9548. doi:10.1021/acs.jmedchem.6b01291. View Source
